2-Cyclopropyl-4-(4-fluorophenyl)quinoline-3-carbaldehyde
Overview
Description
The compound "2-Cyclopropyl-4-(4-fluorophenyl)quinoline-3-carbaldehyde" is a quinoline derivative that is of significant interest in the field of medicinal chemistry due to its potential biological activities. Quinoline derivatives have been extensively studied for their diverse pharmacological properties, including anticancer, antibacterial, and anti-inflammatory activities .
Synthesis Analysis
The synthesis of quinoline derivatives often involves the annulation of cyclopropane dicarbonitriles with aminobenzaldehydes, as described in the synthesis of polysubstituted quinolines . Another approach includes diastereoselective cyclopropanation reactions, which have been used to synthesize various cyclopropa[c]quinoline derivatives . Additionally, palladium-catalyzed intramolecular cyclization has been employed to convert N-protected 4-(anilinomethyl)thiophene-2-carbaldehydes into dihydrothieno[3,2-c]quinoline derivatives . A specific synthesis route for a closely related compound, "3-(Bromomethyl)-2-cyclopropyl-4-(4-fluorophenyl)quinoline," involves the reduction of ethyl 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylate followed by bromination .
Molecular Structure Analysis
The molecular structure of quinoline derivatives can be elucidated using techniques such as NMR, LC-MS, and X-ray diffraction. For instance, the crystal structure of "3-(Bromomethyl)-2-cyclopropyl-4-(4-fluorophenyl)quinoline" was determined using X-ray diffraction, revealing that it crystallizes in the triclinic system . The molecular structure is crucial for understanding the compound's reactivity and interaction with biological targets.
Chemical Reactions Analysis
Quinoline derivatives can undergo various chemical reactions, including cyclopropanation, reductive cyclization, and intramolecular cyclization, as part of their synthesis . The electrochemical behavior of quinoline compounds can also be studied to understand their reduction mechanisms, which is important for the development of analytical methods .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives, such as their fluorescence quantum yields, are important for their potential applications, including as invisible ink dyes . The introduction of fluorine atoms can affect the lipophilicity of the compounds, which in turn influences their biological activity and pharmacokinetics . The stereochemistry of the cyclopropyl group also plays a role in the compound's activity against bacterial strains .
Scientific Research Applications
Synthesis and Intermediate Applications
- 2-Cyclopropyl-4-(4-fluorophenyl)quinoline-3-carbaldehyde is an important intermediate in the synthesis of pitavastatin, a medication used for lowering blood lipids. It is prepared from 2-amino-4′-fluorobenzophenone and ethyl 3-cyclopropyl-3-oxo propanoate, using a protonic compound as the catalyst. This process simplifies synthesis by reducing steps and yields a total of 64.4% (Wang Zhixiang, 2008).
Advancements in Quinoline Chemistry
- Recent advances in the chemistry of quinoline analogs, including 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carbaldehyde, have been highlighted, covering synthesis techniques, fused or binary quinoline-cord heterocyclic systems, and biological evaluations (Hamama et al., 2018).
Role in Synthesizing Novel Compounds
- This compound is used as an intermediate in the synthesis of novel 2-cyclopropyl-3-ethynyl-4-(4-fluorophenyl) quinolines, evaluated as G-Protein Coupled Receptor (GPCR) ligands. These compounds have shown potential as phosphoinositol 3-kinase inhibitors, with implications in cancer therapy due to their thrombolytic effects (Thangarasu et al., 2018).
Optical Properties and Potential Applications
- Studies on the synthesis and optical properties of 2-functionally substituted quinolines have revealed moderate to high fluorescence quantum yields, suggesting potential applications as invisible ink dyes and in other areas where fluorescence is critical (Bogza et al., 2018).
Analytical Chemistry Applications
- 3-(2-Furoyl)quinoline-2-carbaldehyde, a derivative, has been used as a fluorogenic derivatizing reagent for high-sensitivity analysis of amino acids in liquid chromatography with laser-induced fluorescence detection (Beale et al., 1990).
Synthesis of HMG-CoA Reductase Inhibitors
- A series of quinoline-based 3,5-dihydroxyheptenoic acid derivatives were synthesized from quinolinecarboxylic acid esters to evaluate their ability to inhibit HMG-CoA reductase, a key enzyme in cholesterol synthesis. Among these, compounds with a cyclopropyl group showed the greatest potency (Suzuki et al., 2001).
In Vitro Studies and Molecular Docking
- Quinoline derivatives, including 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carbaldehyde, have been synthesized and evaluated for their in vitro anti-inflammatory properties, along with molecular docking analysis to study their biological activity (Sureshkumar et al., 2017).
Synthesis of Novel Quinoline Derivatives
- Novel quinoline derivatives have been synthesized for their potential application in organic light-emitting diodes, emitting blue to green fluorescence. These compounds demonstrate good thermal stability, indicating their utility in high-temperature applications (Li et al., 2011).
properties
IUPAC Name |
2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FNO/c20-14-9-7-12(8-10-14)18-15-3-1-2-4-17(15)21-19(13-5-6-13)16(18)11-22/h1-4,7-11,13H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAHBIRPTCXOGLB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC3=CC=CC=C3C(=C2C=O)C4=CC=C(C=C4)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10433224 | |
Record name | 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10433224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopropyl-4-(4-fluorophenyl)quinoline-3-carbaldehyde | |
CAS RN |
121660-37-5 | |
Record name | 2-Cyclopropyl-4-(4-fluorophenyl)-3-quinolinecarboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=121660-37-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10433224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Quinolinecarboxaldehyde, 2-cyclopropyl-4-(4-fluorophenyl) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.660 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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